molecular formula C22H16N2O5S B4769093 METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4769093
M. Wt: 420.4 g/mol
InChI Key: NSEPHEZAIINIAH-UHFFFAOYSA-N
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Description

Methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-5-phenylthiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene, thiophene, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-5-phenylthiophene-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate
  • Methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 2-(8-hydroxy-2-imino-2H-chromene-3-amido)-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 2-[(8-hydroxy-2-iminochromene-3-carbonyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-28-22(27)15-11-17(12-6-3-2-4-7-12)30-21(15)24-20(26)14-10-13-8-5-9-16(25)18(13)29-19(14)23/h2-11,23,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEPHEZAIINIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C(=CC=C4)O)OC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-(8-HYDROXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-PHENYLTHIOPHENE-3-CARBOXYLATE

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